molecular formula C11H13N3OS B13336923 (S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol

(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol

Cat. No.: B13336923
M. Wt: 235.31 g/mol
InChI Key: LVAWRLDZGHHIJF-LLVKDONJSA-N
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Description

(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol is a chiral compound that features a thiazole ring, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under controlled conditions. One efficient method involves the use of aqueous ethanol as a medium, which is both catalyst-free and environmentally friendly . The reaction is carried out at 80°C, employing group-assisted purification (GAP) chemistry to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The focus is often on optimizing reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol involves its interaction with various molecular targets and pathways. The thiazole ring and amino groups can interact with enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol is unique due to its specific combination of functional groups, which confer a range of chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

(1S)-2-amino-1-(2-amino-1,3-thiazol-5-yl)-1-phenylethanol

InChI

InChI=1S/C11H13N3OS/c12-7-11(15,8-4-2-1-3-5-8)9-6-14-10(13)16-9/h1-6,15H,7,12H2,(H2,13,14)/t11-/m1/s1

InChI Key

LVAWRLDZGHHIJF-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@](CN)(C2=CN=C(S2)N)O

Canonical SMILES

C1=CC=C(C=C1)C(CN)(C2=CN=C(S2)N)O

Origin of Product

United States

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